N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine
Overview
Description
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula C13H18N4S It is known for its unique structure, which includes a thieno[3,2-d]pyrimidine ring fused with a piperidine ring
Mechanism of Action
Target of Action
A related compound with a similar structure was identified as a jak1 selective inhibitor . JAK1 is a member of the Janus kinase family, which plays a crucial role in signal transduction for various cytokines and growth factors.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein (potentially jak1) and inhibit its activity . This inhibition could lead to changes in the downstream signaling pathways.
Biochemical Analysis
Biochemical Properties
N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in oxidative phosphorylation, such as cytochrome bd . The interaction between N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine and these enzymes can lead to significant changes in cellular respiration and energy production.
Cellular Effects
The effects of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK pathway, which is crucial for cell growth and differentiation . Additionally, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, its interaction with cytochrome bd leads to the inhibition of this enzyme, affecting the electron transport chain and reducing ATP production . Additionally, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can change over time. This compound is relatively stable under refrigerated conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may induce adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular respiration and energy production. For instance, its inhibition of cytochrome bd affects the electron transport chain, leading to changes in metabolic flux and ATP levels . Additionally, this compound can influence the synthesis and degradation of other metabolites, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine is critical for its activity and function. This compound is often found in the mitochondria, where it interacts with components of the electron transport chain . Additionally, it may be localized to other organelles, such as the nucleus, where it can influence gene expression and other regulatory processes. Targeting signals and post-translational modifications play a role in directing N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine to these specific compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core structure and exhibit similar chemical and biological properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system and are often investigated for their potential as kinase inhibitors and other therapeutic agents.
Uniqueness
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is unique due to its specific combination of the thieno[3,2-d]pyrimidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-14-8-10-2-5-17(6-3-10)13-12-11(4-7-18-12)15-9-16-13/h4,7,9-10,14H,2-3,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLUKYARQVQMCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C2=NC=NC3=C2SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640417 | |
Record name | N-Methyl-1-[1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921939-04-0 | |
Record name | N-Methyl-1-[1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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